molecular formula C14H20O B1596179 4'-tert-Butyl-2',6'-dimethylacetophenone CAS No. 2040-10-0

4'-tert-Butyl-2',6'-dimethylacetophenone

Cat. No.: B1596179
CAS No.: 2040-10-0
M. Wt: 204.31 g/mol
InChI Key: JNHLHPMTMTYLCP-UHFFFAOYSA-N
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Description

4'-tert-Butyl-2',6'-dimethylacetophenone is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol. This compound is characterized by a benzene ring substituted with a tert-butyl group at the 4-position and methyl groups at the 2- and 6-positions, along with an acetophenone functional group.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of an aluminum chloride catalyst. The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.

  • Direct Alkylation: Another method involves the direct alkylation of acetophenone with tert-butyl chloride and methyl chloride in the presence of a strong base such as potassium tert-butoxide. This method requires careful control of reaction conditions to avoid over-alkylation.

Industrial Production Methods: In industrial settings, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

  • Oxidation: 4'-tert-Butyl-2',6'-dimethylbenzoic acid.

  • Reduction: 4'-tert-Butyl-2',6'-dimethylphenylmethanol.

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Mechanism of Action

Scientific Research Applications

4'-tert-Butyl-2',6'-dimethylacetophenone is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

4'-tert-Butyl-2',6'-dimethylacetophenone is structurally similar to other acetophenone derivatives, such as:

  • 2,4-Dimethylacetophenone: Similar structure but with different positions of methyl groups.

  • 4'-Methylacetophenone: Contains a single methyl group at the 4'-position.

  • 4'-tert-Butylacetophenone: Contains a tert-butyl group at the 4'-position but lacks additional methyl groups.

These compounds differ in their chemical reactivity and biological activity due to variations in their molecular structure. This compound's unique combination of substituents provides distinct properties that make it valuable in various applications.

Properties

IUPAC Name

1-(4-tert-butyl-2,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H20O/c1-9-7-12(14(4,5)6)8-10(2)13(9)11(3)15/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHLHPMTMTYLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047120
Record name 4'-tert-Butyl-2',6'-dimethylacetophenone
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2040-10-0
Record name 4′-tert-Butyl-2′,6′-dimethylacetophenone
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Record name 4'-tert-Butyl-2',6'-dimethylacetophenone
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Record name 4'-tert-Butyl-2',6'-dimethylacetophenone
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Record name Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
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Record name 4'-tert-Butyl-2',6'-dimethylacetophenone
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Record name 4'-tert-butyl-2',6'-dimethylacetophenone
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Record name 4'-TERT-BUTYL-2',6'-DIMETHYLACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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